Ethyl L-methionate hydrochloride

Description

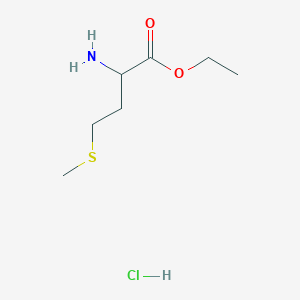

L-Methionine ethyl ester hydrochloride (CAS: 2899-36-7) is a derivative of the essential amino acid L-methionine, where the carboxylic acid group is esterified with ethanol and the amino group is protonated as a hydrochloride salt. This modification enhances its solubility in organic solvents and reactivity in peptide synthesis and polymer chemistry. It is widely used as a building block in pharmaceutical intermediates, corrosion inhibitors, and zwitterionic polymers .

Key properties include:

- Molecular formula: C₇H₁₆ClNO₂S

- Molecular weight: 213.72 g/mol

- Purity: Typically >98% (as per commercial specifications)

- Applications: Synthesis of amino acid-based polymers for corrosion inhibition . Substrate for enzymatic peptide modification in food science . Intermediate in anticancer drug derivatives .

Properties

IUPAC Name |

ethyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S.ClH/c1-3-10-7(9)6(8)4-5-11-2;/h6H,3-5,8H2,1-2H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWCQEUBJAIORR-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCSC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183183 | |

| Record name | Ethyl L-methionate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2899-36-7 | |

| Record name | L-Methionine, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2899-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl L-methionate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002899367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl L-methionate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl L-methionate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL L-METHIONATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6KV3C75EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Direct Esterification Using Hydrogen Chloride Gas

The most common method for synthesizing L-methionine ethyl ester hydrochloride involves direct esterification of L-methionine with ethanol in the presence of hydrogen chloride (HCl) gas. This approach, detailed in patent literature, proceeds via nucleophilic acyl substitution, where the hydroxyl group of ethanol reacts with the carboxyl group of L-methionine.

Procedure :

-

Reaction Setup : L-Methionine is suspended in anhydrous ethanol in a reaction vessel equipped with a gas inlet and cooling system.

-

HCl Saturation : Dry HCl gas is bubbled through the mixture at 0–5°C to maintain a controlled exothermic reaction.

-

Reflux : The mixture is heated under reflux at 60–70°C for 12–24 hours to complete esterification.

-

Crystallization : The reaction mixture is cooled, inducing crystallization of the hydrochloride salt.

-

Isolation : The crude product is isolated via suction filtration and washed with cold ethanol to remove unreacted starting materials.

Key Parameters :

-

Molar Ratio : A 1:5 molar ratio of L-methionine to ethanol ensures excess alcohol drives the reaction to completion.

-

HCl Concentration : Saturation with HCl gas provides both the acidic catalyst and the counterion for salt formation.

-

Yield : Typical yields range from 75% to 85%, depending on reaction duration and purity of reagents.

Alternative Chlorinating Agents

While HCl gas is standard, alternative chlorinating agents like thionyl chloride (SOCl₂) have been explored. SOCl₂ reacts with ethanol to generate ethyl chloride and HCl in situ, facilitating esterification. However, this method requires stringent moisture control and generates hazardous byproducts (e.g., SO₂), limiting its industrial adoption.

Purification and Isolation Techniques

Solvent Recrystallization

Post-synthesis purification is critical for removing residual solvents and byproducts. The crude product is dissolved in a minimum volume of hot ethanol (95% v/v) and filtered under reduced pressure to eliminate insoluble impurities. Slow cooling of the filtrate yields high-purity crystals, which are vacuum-dried at 50–65°C.

Reduced Pressure Distillation

For large-scale production, reduced pressure distillation is employed to recover excess ethanol and concentrate the product. Operating at 0.01–0.05 MPa and 30–40°C minimizes thermal degradation while reducing the solution volume to 1/6–1/10 of its original volume.

Industrial-Scale Production Considerations

Process Optimization

Industrial protocols emphasize cost efficiency and reproducibility:

Quality Control

-

Purity Analysis : High-performance liquid chromatography (HPLC) verifies chemical purity (>99%), while Karl Fischer titration ensures low water content (<0.1%).

-

Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy validates the ester and hydrochloride functional groups.

Physicochemical Properties and Characterization

Molecular Characteristics

Spectroscopic Data

-

Infrared (IR) : Strong absorption at 1740 cm⁻¹ (C=O ester stretch) and 2500–3000 cm⁻¹ (N⁺H and HCl vibrations).

-

¹H NMR (D₂O) : δ 1.25 (t, 3H, CH₂CH₃), δ 2.10 (s, 3H, SCH₃), δ 4.20 (q, 2H, OCH₂).

Applications and Research Advancements

Chemical Reactions Analysis

L-Methionine ethyl ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can convert the compound back to its parent amino acid, L-methionine. Reducing agents such as sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group is replaced by other functional groups. Common reagents include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biochemical Research

L-Methionine ethyl ester hydrochloride serves as a critical substrate in biochemical studies, particularly in the synthesis of peptides and proteins. Its role as an amino acid source facilitates various experimental setups, including:

- Peptide Synthesis : This compound is utilized in the preparation of methionine-containing peptides, where it acts as a building block for synthesizing more complex structures. The methyl ester form enhances the stability and solubility of the peptides during synthesis .

- Cell Viability Studies : Research has indicated that L-methionine ethyl ester hydrochloride can influence cell viability and differentiation. A study demonstrated its effects on osteogenic differentiation in induced mesenchymal stem cells (iMSCs), showcasing improved cell adhesion and proliferation at specific concentrations .

Pharmaceutical Applications

The pharmaceutical potential of L-methionine ethyl ester hydrochloride is notable due to its biological activities, including:

- Antioxidant Properties : The compound exhibits significant antioxidant capabilities, which are beneficial in mitigating oxidative stress in cells. This property has been explored in various studies focusing on cellular health and longevity .

- Therapeutic Use in Animal Nutrition : In veterinary medicine, L-methionine ethyl ester hydrochloride has been used to enhance the bioavailability of methionine in livestock diets. Research highlights that this compound can improve growth rates, liver function, and reproductive health in cattle by facilitating better absorption through the rumen wall .

Chemical Synthesis

L-Methionine ethyl ester hydrochloride is also instrumental in organic synthesis:

- Potassium Channel Blocker Studies : The compound has shown potential as a potassium channel blocker, which may have implications for neurological studies and muscle contraction research. Understanding its mechanism can lead to advancements in treatments for conditions related to ion channel dysfunction.

- Synthesis of Derivatives : It serves as a precursor for synthesizing various methionine derivatives that are valuable in both research and therapeutic contexts. The ability to modify its structure allows for a broad range of applications within medicinal chemistry.

Comparative Analysis with Related Compounds

To better understand the unique properties of L-methionine ethyl ester hydrochloride, it is beneficial to compare it with related compounds:

| Compound Name | Structure/Properties | Unique Features |

|---|---|---|

| L-Methionine | Essential amino acid involved in protein synthesis | Directly involved in metabolic processes |

| N-Acetyl-L-methionine | Acetylated form; often used for stability | Enhanced stability under physiological conditions |

| S-Adenosyl-L-methionine | Active methyl donor; crucial for methylation reactions | Key role in cellular methylation processes |

| L-Methionine sulfoxide | Oxidized form; involved in redox reactions | Plays a role in oxidative stress responses |

This table illustrates how L-methionine ethyl ester hydrochloride stands out due to its unique combination of properties as an ester and its specific biological activities, making it particularly valuable in both research and therapeutic contexts.

Case Study 1: Osteogenic Differentiation

A study focused on the effects of L-methionine ethyl ester hydrochloride on iMSCs demonstrated that at concentrations ranging from 1 mM to 10 mM, there was a marked improvement in cell adhesion and viability when compared to controls. The findings suggest potential applications in regenerative medicine and tissue engineering .

Case Study 2: Veterinary Applications

Research highlighted the effectiveness of administering L-methionine ethyl ester hydrochloride to cattle, resulting in improved weight gain and reproductive performance. This application underscores the compound's significance in animal nutrition and health management strategies .

Mechanism of Action

L-Methionine ethyl ester hydrochloride acts as a precursor for the synthesis of specific compounds that target neurotransmitter systems in the brain . It exhibits favorable pharmacokinetic properties, allowing for efficient absorption and distribution in the body . The molecular targets and pathways involved include neurotransmitter receptors and enzymes related to amino acid metabolism .

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : Ethyl esters generally exhibit lower reactivity in nucleophilic acyl substitution compared to methyl esters due to increased steric bulk .

- Solubility : Ethyl esters are more lipophilic than methyl esters, influencing their use in hydrophobic polymer matrices .

Functional Analogues: Other Amino Acid Esters

Key Observations :

- Reactivity in Peptide Coupling : L-Methionine derivatives show higher nucleophilicity at the sulfur atom, enabling unique disulfide bond formation in polymers .

- Biological Activity : Methionine-containing esters (e.g., compound 47 in ) demonstrate anticancer activity linked to sulfur’s redox properties, unlike alanine or glycine esters.

Key Observations :

Biological Activity

L-Methionine ethyl ester hydrochloride (L-MEEH) is a derivative of the essential amino acid L-methionine, known for its significant biological activities. This article delves into its mechanisms of action, pharmacodynamics, and therapeutic applications, supported by recent research findings and case studies.

Overview of L-Methionine Ethyl Ester Hydrochloride

L-Methionine ethyl ester hydrochloride is a sulfur-containing amino acid that plays a crucial role in various metabolic processes. It is a precursor to cysteine and glutathione, both of which are vital antioxidants in the body. The compound is often utilized in clinical settings for its protective effects against oxidative stress and as a dietary supplement.

-

Antioxidant Activity :

- L-MEEH enhances the synthesis of glutathione, a powerful antioxidant that mitigates oxidative damage in cells. This mechanism is particularly beneficial in protecting neurons from oxidative stress associated with neurodegenerative diseases such as Parkinson's disease .

- The compound has been shown to scavenge reactive oxygen species (ROS), thereby reducing cellular damage .

- Hepatoprotective Effects :

- Role in Mitochondrial Function :

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antioxidant | Scavenges ROS; enhances glutathione synthesis |

| Hepatoprotective | Protects liver from toxic substances; regulates ammonia levels |

| Neuroprotective | Mitigates oxidative stress in neuronal cells |

| Chelating Agent | Binds heavy metals, reducing their toxicity |

Case Studies and Research Findings

-

Neuroprotection in Parkinson's Disease :

A study investigated the protective effects of L-MEEH on dopaminergic neurons exposed to 6-hydroxydopamine (6-OHDA). Results indicated that L-MEEH significantly improved cell viability compared to controls, attributed to its antioxidant properties . -

Insecticidal Activity :

Research on methionine derivatives demonstrated that L-MEEH exhibited insecticidal properties against pests like bean bugs. In controlled experiments, L-MEEH led to significant mortality rates among treated insects, suggesting potential agricultural applications . -

Cell Viability and Osteogenic Differentiation :

A recent study explored the effects of L-MEEH on induced mesenchymal stem cells (iMSCs). The results showed enhanced cell viability and osteogenic differentiation when exposed to oxidative stress conditions, indicating its role in promoting bone health .

Q & A

Q. What are the established synthesis protocols for L-methionine ethyl ester hydrochloride, and how can reaction yields be optimized?

L-Methionine ethyl ester hydrochloride is typically synthesized via esterification of L-methionine with ethanol in the presence of an acid catalyst. A common method involves refluxing L-methionine with ethanol and hydrochloric acid (HCl) under anhydrous conditions . For higher yields, azeotropic distillation using a Dean-Stark apparatus with toluene can remove water and shift the equilibrium toward ester formation . Catalysts like p-toluenesulfonic acid (p-TsOH) may also improve efficiency, as demonstrated in analogous methionine ester syntheses (e.g., L-methionine octyl ester, 81% yield) . Post-synthesis, bubbling HCl gas through the solution converts the free amine to the hydrochloride salt .

Q. How is L-methionine ethyl ester hydrochloride characterized to confirm purity and structural integrity?

Key characterization methods include:

- Melting Point Analysis : Pure L-methionine ethyl ester hydrochloride has a reported melting point of ~151°C (methyl ester analog; ethyl ester may vary slightly) .

- NMR Spectroscopy : Proton NMR (¹H-NMR) should show signals for the ethyl ester group (δ ~4.1–4.3 ppm, quartet) and methylthio side chain (δ ~2.1 ppm, singlet) .

- HPLC : Purity ≥96% can be verified via reverse-phase HPLC using UV detection at 210–220 nm .

- Elemental Analysis : Matches theoretical values for C, H, N, S, and Cl content (e.g., molecular formula C₇H₁�₆ClNO₂S, MW 233.78 g/mol) .

Q. What are the stability considerations for storing and handling L-methionine ethyl ester hydrochloride?

The compound is hygroscopic and should be stored in a desiccator at –20°C to prevent hydrolysis . Stability studies on analogous esters (e.g., methyl ester) indicate decomposition risks when exposed to oxidizers, moisture, or elevated temperatures . Use inert atmospheres (e.g., N₂) during sensitive reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for L-methionine ethyl ester hydrochloride derivatives?

Discrepancies in yields (e.g., 70–90% in similar esters) often arise from:

- Reagent Ratios : Excess alcohol or HCl may drive esterification but complicate purification.

- Catalyst Choice : p-TsOH vs. HCl gas affects reaction kinetics and byproduct formation .

- Workup Protocols : Incomplete removal of water (via Dean-Stark) or inadequate salt precipitation steps can reduce yields . Systematic optimization using Design of Experiments (DoE) can identify critical parameters .

Q. What advanced applications does L-methionine ethyl ester hydrochloride have in peptide synthesis and drug development?

The compound serves as a protected methionine precursor in solid-phase peptide synthesis (SPPS). Its ethyl ester group facilitates coupling via carbodiimide chemistry (e.g., DCC/NHS), while the hydrochloride salt enhances solubility in polar solvents . In drug development, it is used to synthesize thrombin inhibitors (e.g., dabigatran derivatives), where ester hydrolysis in vivo releases the active drug .

Q. How do structural modifications (e.g., ester chain length) affect the physicochemical properties of methionine esters?

Increasing ester chain length (methyl → ethyl → octyl) enhances lipophilicity, impacting:

- Solubility : Ethyl esters balance polar (HCl salt) and nonpolar (ethyl group) characteristics for diverse solvent compatibility .

- Bioavailability : Longer chains (e.g., octyl) improve membrane permeability but may reduce metabolic stability .

- Crystallinity : Methyl esters form crystalline powders, while ethyl analogs may exhibit lower melting points .

Q. What analytical challenges arise when quantifying L-methionine ethyl ester hydrochloride in complex biological matrices?

Challenges include:

- Matrix Interference : Serum or tissue samples require extraction (e.g., SPE with C18 columns) to isolate the compound .

- Detection Sensitivity : LC-MS/MS with multiple reaction monitoring (MRM) is preferred for trace quantification (LOQ ~1 ng/mL) .

- Degradation Artifacts : Hydrolysis products (e.g., free methionine) must be accounted for via stability-indicating methods .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.